2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine
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Overview
Description
2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine is an organic compound belonging to the class of piperidines. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tetramethyl groups and a piperazine moiety. It is used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques. For example, 1,6-hexanediamine can be mixed with 2,2,6,6-tetramethyl-4-piperidinone and reacted with hydrogen in a micro fixed-bed reactor packed with a platinum catalyst to provide the desired product in high yield .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylamines in the presence of oxidants such as oxone.
Reduction: It can be reduced using suitable reducing agents to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidant for the oxidation of this compound.
Reduction: Reducing agents such as hydrogen in the presence of a platinum catalyst are used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydroxylamines: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine has several scientific research applications:
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Used in the production of hindered amine light stabilizers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as a hindered base, which can participate in various chemical reactions. Its molecular targets may include enzymes and receptors involved in biological processes, although specific pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the piperazine moiety.
2,2,6,6-Tetramethyl-4-piperidone: Another related compound used as a precursor in the synthesis of the target compound.
Uniqueness
2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine is unique due to the presence of both tetramethyl groups and a piperazine moiety, which confer distinct chemical and physical properties. This combination makes it particularly useful in specific chemical reactions and applications.
Properties
CAS No. |
93676-05-2 |
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Molecular Formula |
C15H32N4 |
Molecular Weight |
268.44 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-N-(2-piperazin-1-ylethyl)piperidin-4-amine |
InChI |
InChI=1S/C15H32N4/c1-14(2)11-13(12-15(3,4)18-14)17-7-10-19-8-5-16-6-9-19/h13,16-18H,5-12H2,1-4H3 |
InChI Key |
QMLHWBLJDKJGPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCCN2CCNCC2)C |
Origin of Product |
United States |
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